Cas no 31424-04-1 (2-Pentenal)

2-Pentenal structure
2-Pentenal structure
Product name:2-Pentenal
CAS No:31424-04-1
MF:C5H8O
MW:84.1164216995239
CID:2718262
PubChem ID:5364752

2-Pentenal Chemical and Physical Properties

Names and Identifiers

    • 1576-87-0
    • (E)-2-Pentenal
    • Q24705869
    • 3-ethylprop-2-enal
    • CCRIS 3514
    • CS-0173472
    • 2-Pentenal, (2E)-
    • BDBM50203069
    • A809867
    • EINECS 216-414-1
    • beta-Aethyl-acrolein
    • CHEMBL256368
    • beta-ethylacrolein
    • (E)-3-ethylacrolein
    • 2-Ethylacrylic aldehyde
    • trans-2-Pentenal, >=95%, FG
    • (E)-3-ethyl-2-propenal
    • gamma-Methylcrotonaldehyde
    • MFCD00009615
    • 7A4R3CQA2T
    • BRN 1719742
    • trans-2-Pentenal
    • (2E)-2-Pentenal #
    • GTPL2417
    • CHEBI:156100
    • FP76481
    • P1790
    • Propylidenacetaldehyd
    • (E)-2-penten-1-al
    • 2-TRANS-PENTENAL
    • CHEBI:61722
    • 764-39-6
    • 2-PENTENAL
    • A838705
    • CCRIS 4564
    • trans-2-Penten-1-al
    • 3-Ethyl-2-propenal
    • trans-pent-2-enal
    • FEMA No. 3218
    • EINECS 212-120-2
    • HY-W111375
    • UNII-7A4R3CQA2T
    • .GAMMA.-METHYLCROTONALDEHYDE
    • 2-Pentenal, (E)-
    • (E)-Pent-2-en-1-al
    • DTCCTIQRPGSLPT-ONEGZZNKSA-
    • DTXSID80858788
    • pent-2-enal
    • 2-PENTENAL [FHFI]
    • trans-2-Pentenal, 95%
    • NS00083236
    • 2-trans-Pentenal; trans-2-Pentenal; (2E)-2-Pentenal
    • 3-Ethylacrolein
    • Pentenal
    • 2-(E)-Pentenal
    • (2E)-2-Pentenal
    • AKOS015836373
    • 31424-04-1
    • EN300-321467
    • 2-Penten-1-al
    • Pentenal, (E)-
    • e-2-pentenal
    • (E)-pent-2-enal
    • (2E)-pent-2-enal
    • InChI=1/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+
    • 2-Pentenal
    • Inchi: InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+
    • InChI Key: DTCCTIQRPGSLPT-ONEGZZNKSA-N

Computed Properties

  • Exact Mass: 84.057514874Da
  • Monoisotopic Mass: 84.057514874Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 55
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 17.1Ų

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